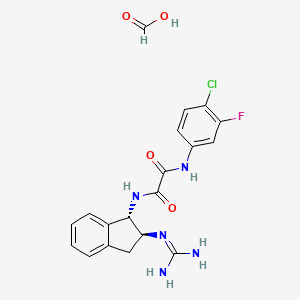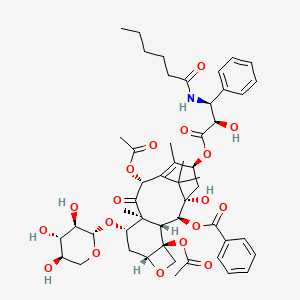
7-Xylosyltaxol C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Xylosyltaxol C is a derivative of paclitaxel, a well-known chemotherapeutic agent. It is a taxane compound that has been found in the yew tree (Taxus species) and exhibits significant antineoplastic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Xylosyltaxol C involves the conjugation of paclitaxel with a xylosyl group. One common method includes the use of bovine serum albumin (BSA) as a carrier protein to construct the immunogen. The ratio of hapten in the XylTax–BSA conjugate is determined by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry .
Industrial Production Methods
The process would require optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
7-Xylosyltaxol C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups in the molecule.
Substitution: Substitution reactions can occur at various positions on the taxane ring, leading to different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities and properties .
Aplicaciones Científicas De Investigación
7-Xylosyltaxol C has a wide range of scientific research applications:
Chemistry: It is used in the study of taxane derivatives and their chemical properties.
Biology: Researchers use it to investigate the biological effects of taxane compounds on cellular processes.
Medicine: Its primary application is in cancer research, where it is studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: It is used in the development of new chemotherapeutic agents and drug delivery systems .
Mecanismo De Acción
7-Xylosyltaxol C exerts its effects by binding to tubulin, a protein that is essential for microtubule formation. This binding inhibits the disassembly of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and various proteins involved in the apoptotic pathway, such as Bcl-2 and caspases .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: The parent compound of 7-Xylosyltaxol C, widely used in cancer treatment.
Cephalomannine: Another taxane derivative with similar antineoplastic activity.
Baccatin III: A precursor in the synthesis of paclitaxel and its derivatives.
Uniqueness
This compound is unique due to its xylosyl group, which may enhance its solubility and bioavailability compared to other taxane derivatives. This modification can potentially improve its therapeutic efficacy and reduce side effects .
Propiedades
Número CAS |
90332-67-5 |
|---|---|
Fórmula molecular |
C51H65NO18 |
Peso molecular |
980.1 g/mol |
Nombre IUPAC |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H65NO18/c1-8-9-12-21-35(56)52-37(29-17-13-10-14-18-29)39(58)46(62)67-32-23-51(63)44(69-45(61)30-19-15-11-16-20-30)42-49(7,43(60)41(66-27(3)53)36(26(32)2)48(51,5)6)33(22-34-50(42,25-65-34)70-28(4)54)68-47-40(59)38(57)31(55)24-64-47/h10-11,13-20,31-34,37-42,44,47,55,57-59,63H,8-9,12,21-25H2,1-7H3,(H,52,56)/t31-,32+,33+,34-,37+,38+,39-,40-,41-,42+,44+,47+,49-,50+,51-/m1/s1 |
Clave InChI |
PRSNJXPAQBUJBL-DXKHDLERSA-N |
SMILES isomérico |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
SMILES canónico |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


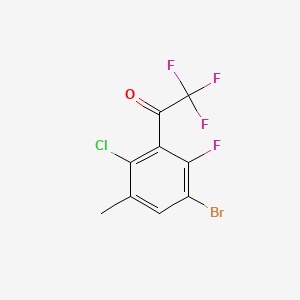

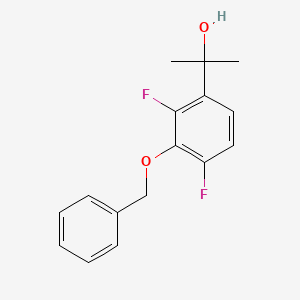

![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)
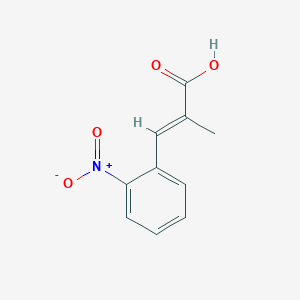

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
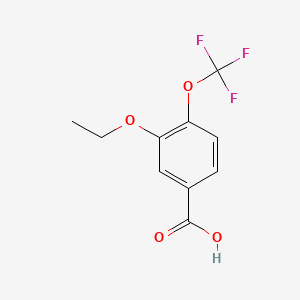
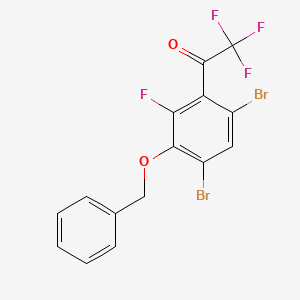
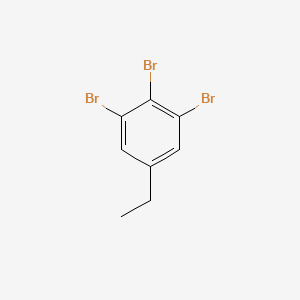
![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)

